

# Application Notes and Protocols: Palladium-Catalyzed Synthesis of Quinolone Derivatives from 2-Iodoanilines

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## Compound of Interest

Compound Name: *4-Bromo-2-iodo-6-nitroaniline*

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## Introduction

Quinolone and its derivatives are privileged heterocyclic scaffolds found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic methodologies to access these structures is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the quinolone core, offering a versatile and modular approach starting from readily available 2-iodoanilines. This document provides detailed application notes and experimental protocols for the synthesis of various quinolone derivatives, including quinolin-2(1H)-ones and quinolin-4(1H)-ones, through palladium-catalyzed methodologies such as Heck-type reactions and carbonylative annulations.

## Key Synthetic Strategies

The palladium-catalyzed synthesis of quinolones from 2-iodoanilines primarily involves two prominent pathways:

- **Heck Reaction and Cyclization:** This approach involves the palladium-catalyzed coupling of a 2-iodoaniline with an  $\alpha,\beta$ -unsaturated carbonyl compound. The resulting intermediate

undergoes a subsequent intramolecular cyclization to form the quinolin-2(1H)-one ring system.

- **Carbonylative Annulation:** This powerful one-pot, three-component reaction utilizes a 2-iodoaniline, an alkyne, and a carbon monoxide (CO) source. The reaction typically proceeds through a carbonylative Sonogashira coupling followed by an intramolecular cyclization to yield either quinolin-2(1H)-ones or quinolin-4(1H)-ones, depending on the reaction conditions and the nature of the alkyne.

## Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from key palladium-catalyzed reactions for the synthesis of quinolone derivatives from 2-iodoanilines.

Table 1: Synthesis of 3-Substituted Quinolin-2(1H)-ones via Heck Coupling-Cyclization

Entry	2-Iodoaniline	$\alpha,\beta$ -Unsaturated Carbonyl	Pd Catalyst (mol %)	Ligand (mol %)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2-Iodoaniline	Diethyl Itaconate	Pd(OAc) <sub>2</sub> (5)	PPh <sub>3</sub> (10)	NaOAc (6.0)	DMF	100	20	67-76
2	2-Iodoaniline	Dimethyl Maleate	Pd(OAc) <sub>2</sub>	-	Et <sub>3</sub> N	Acetonitrile	100	-	72
3	5-Bromo-2-iodoaniline	Dimethyl Maleate	Pd(OAc) <sub>2</sub>	-	Et <sub>3</sub> N	Acetonitrile	100	-	55

Data compiled from various sources demonstrating the versatility of the Heck reaction approach.[1][2]

Table 2: Synthesis of 3,4-Disubstituted Quinolin-2(1H)-ones via Carbonylative Annulation of Internal Alkynes

Entry	N-Substituted 2-Iodoaniline	Internal Alkyne	Pd Catalyst	CO Source	Solvent	Temp (°C)	Yield (%)
1	N-Tosyl-2-iodoaniline	Diphenyl acetylene	Pd(OAc) <sub>2</sub>	CO (1 atm)	Toluene	100	High
2	N-Boc-2-iodoaniline	1-Phenyl-1-propyne	Pd(OAc) <sub>2</sub>	CO (1 atm)	Toluene	100	High
3	N-Trifluoroacetyl-2-iodoaniline	4-Octyne	Pd(OAc) <sub>2</sub>	CO (1 atm)	Toluene	100	High

The nature of the N-substituent is crucial for achieving high yields, with alkoxy carbonyl, p-tolylsulfonyl, and trifluoroacetyl groups being particularly effective.[3] The nitrogen substituent is typically lost during the reaction to yield N-unsubstituted quinolones.[3]

Table 3: Synthesis of 2-Substituted Quinolin-4(1H)-ones via Carbonylative Sonogashira Coupling and Cyclization

Entry	2-Iodoaniline	Terminal Alkyne	Pd Catalyst	CO Source	Base	Solvent	Temp (°C)	Method	Yield (%)
1	2-Iodoaniline	Phenyl acetylene	PdCl <sub>2</sub> (dppp)	CO (5 bar)	Et <sub>3</sub> N	-	-	Two-step	High
2	2-Iodoaniline	Phenyl acetylene	Pd-NHC	Mo(CO) <sub>6</sub>	-	-	95	One-pot	Good to Excellent
3	2-Iodoaniline	Phenyl acetylene	-	Fe(CO) <sub>5</sub>	Piperazine/Et <sub>3</sub> N	-	60	One-pot	91
4	2-Iodoaniline	Various Alkenes	-	Mo(CO) <sub>6</sub>	-	-	120 (MW)	One-pot	Good

Various methods have been developed to avoid the use of high-pressure CO gas by employing solid CO surrogates like Mo(CO)<sub>6</sub> and Fe(CO)<sub>5</sub>.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Protocol 1: Synthesis of 4-Carbomethoxy-quinolin-2(1H)-one via Heck Reaction

This protocol is based on the reaction of 2-iodoaniline with dimethyl maleate.[\[1\]](#)[\[2\]](#)

Materials:

- 2-Iodoaniline
- Dimethyl maleate

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Acetonitrile ( $\text{MeCN}$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer/hotplate
- Standard laboratory glassware for workup and purification

**Procedure:**

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 mmol), dimethyl maleate (1.2 mmol), and acetonitrile (10 mL).
- Stir the mixture at room temperature to ensure dissolution.
- Add triethylamine (3.0 mmol) to the reaction mixture.
- Finally, add palladium(II) acetate (0.05 mmol, 5 mol%).
- Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by TLC monitoring (typically several hours).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-carbomethoxy-quinolin-2(1H)-one.

## Protocol 2: Synthesis of 3,4-Disubstituted Quinolin-2(1H)-ones via Carbonylative Annulation of Internal

## Alkynes

This protocol describes a general procedure for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones.[3]

### Materials:

- N-substituted o-iodoaniline (e.g., N-tosyl-2-iodoaniline)
- Internal alkyne (e.g., diphenylacetylene)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Toluene
- Carbon monoxide (CO) gas balloon or Schlenk line
- Schlenk flask
- Magnetic stirrer/hotplate

### Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted o-iodoaniline (1.0 mmol), the internal alkyne (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and toluene (10 mL).
- Evacuate the flask and backfill with carbon monoxide (1 atm) from a balloon or Schlenk line. Repeat this process three times.
- Heat the reaction mixture to 100 °C and stir.
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully vent the CO atmosphere in a fume hood.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the N-unsubstituted 3,4-disubstituted quinolin-2(1H)-one.

## Protocol 3: CO-Free Synthesis of 2-Substituted Quinolin-4(1H)-ones via Carbonylative Sonogashira Annulation

This protocol utilizes molybdenum hexacarbonyl as a solid CO source.[\[4\]](#)[\[5\]](#)[\[7\]](#)

### Materials:

- 2-Iodoaniline
- Terminal alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., Pd-NHC complex or  $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Molybdenum hexacarbonyl ( $\text{Mo}(\text{CO})_6$ )
- Base (e.g.,  $\text{Et}_3\text{N}$ )
- Solvent (e.g., Dioxane)
- Microwave vial or sealed tube
- Microwave reactor or oil bath

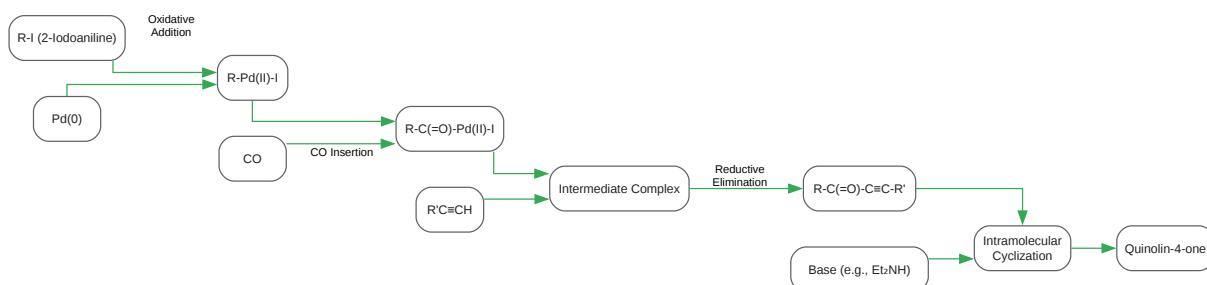
### Procedure:

- In a microwave vial, combine 2-iodoaniline (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (2-5 mol%), molybdenum hexacarbonyl (1.1 mmol), and a suitable base and solvent.
- Seal the vial and place it in a microwave reactor.

- Heat the mixture to the specified temperature (e.g., 95-120 °C) for the required time (can be as short as 20 minutes).[5]
- After cooling to room temperature, carefully unseal the vial in a fume hood.
- For the two-step, one-pot procedure at room temperature, the initial carbonylative Sonogashira coupling is performed, followed by the addition of a secondary amine (e.g., diethylamine) to induce cyclization.[1][7]
- Work up the reaction as described in the previous protocols, followed by purification by column chromatography to isolate the desired 2-substituted quinolin-4(1H)-one.

## Visualizations

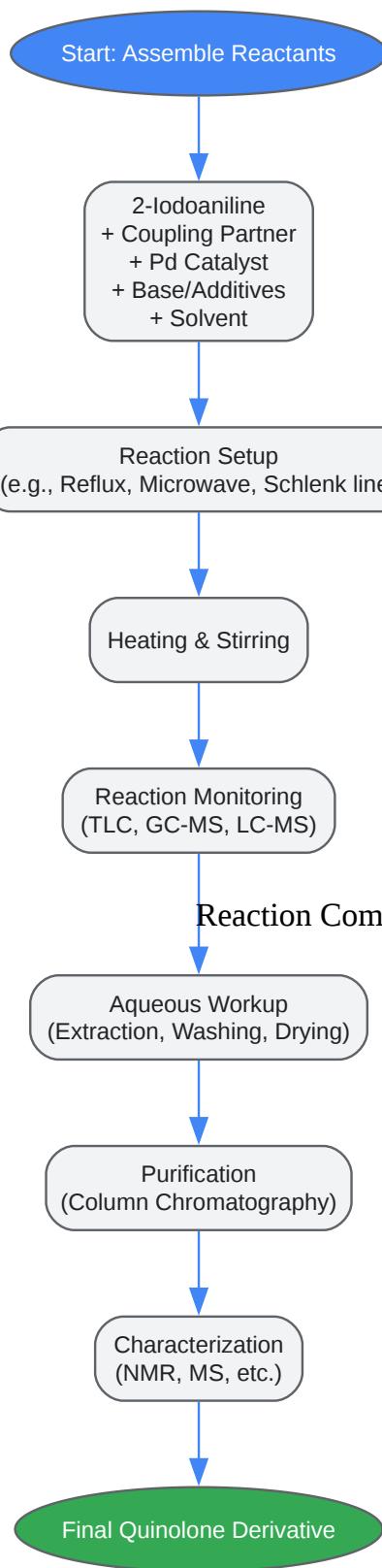
### Reaction Mechanism: Carbonylative Sonogashira Annulation for Quinolin-4-one Synthesis



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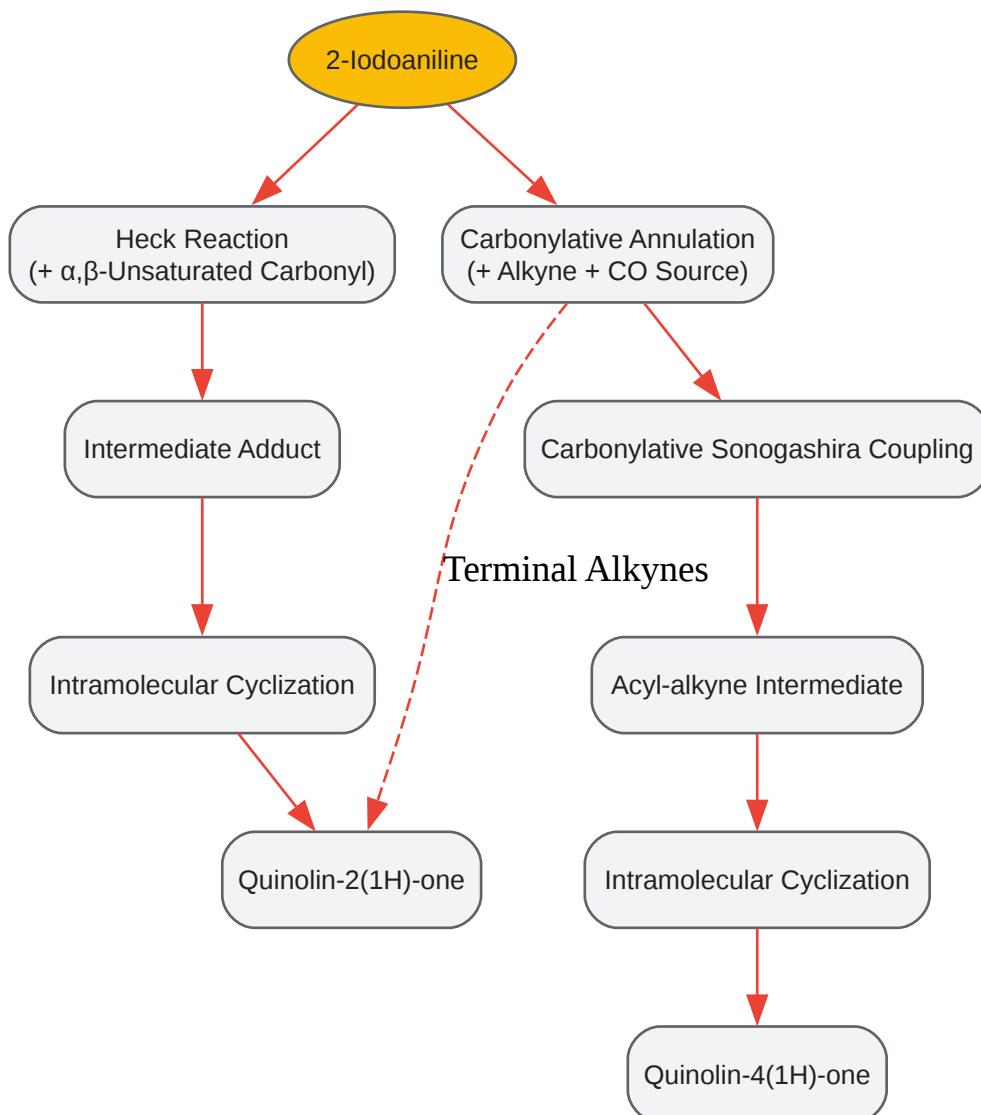
Caption: Proposed mechanism for the palladium-catalyzed carbonylative Sonogashira/cyclization.

## General Experimental Workflow

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Caption: General workflow for palladium-catalyzed quinolone synthesis.

## Logical Relationship of Synthetic Pathways



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Caption: Key synthetic routes from 2-iodoanilines to quinolones.

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